4-Amino-5,6'-dichloro-[2,3'-bipyridine]-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5,6’-dichloro-[2,3’-bipyridine]-6-carboxylic acid is a heterocyclic compound that features a bipyridine core with amino, chloro, and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,6’-dichloro-[2,3’-bipyridine]-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative. This intermediate undergoes nitration followed by reduction to introduce the amino group. Subsequent nitration and nucleophilic displacement reactions yield the desired bipyridine derivative .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the bipyridine core.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-5,6’-dichloro-[2,3’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted bipyridine derivatives with different functional groups, which can be further utilized in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
4-Amino-5,6’-dichloro-[2,3’-bipyridine]-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts
Wirkmechanismus
The mechanism of action of 4-Amino-5,6’-dichloro-[2,3’-bipyridine]-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules, thereby modulating their activity. The presence of amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
4-Amino-2,6-dichloropyridine: Shares a similar structure but lacks the bipyridine core.
4-Amino-3,5-dichlorobenzoic acid: Contains similar functional groups but has a different aromatic core.
Pyridazine and Pyridazinone Derivatives: These compounds have similar heterocyclic structures and exhibit diverse biological activities
Uniqueness: 4-Amino-5,6’-dichloro-[2,3’-bipyridine]-6-carboxylic acid is unique due to its bipyridine core, which provides enhanced stability and versatility in chemical reactions. Its combination of functional groups allows for a wide range of applications in various scientific fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C11H7Cl2N3O2 |
---|---|
Molekulargewicht |
284.09 g/mol |
IUPAC-Name |
4-amino-3-chloro-6-(6-chloropyridin-3-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-8-2-1-5(4-15-8)7-3-6(14)9(13)10(16-7)11(17)18/h1-4H,(H2,14,16)(H,17,18) |
InChI-Schlüssel |
VTUWKOXCVAMCNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=NC(=C(C(=C2)N)Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.